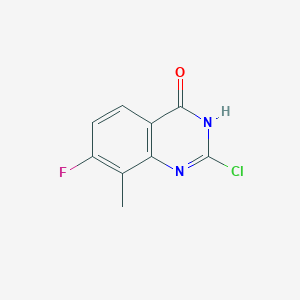
1-(Piperidin-3-yl)but-3-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)but-3-yn-1-one is a chemical compound that features a piperidine ring attached to a butynyl group. This compound is of interest due to its unique structure, which combines the properties of both piperidine and alkyne functionalities. Piperidine is a six-membered heterocyclic amine, widely used in the synthesis of various organic compounds, including pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-(Piperidin-3-yl)but-3-yn-1-one typically involves the reaction of piperidine derivatives with alkynes. One common method is the alkylation of piperidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(Piperidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to convert the alkyne group to an alkene or alkane.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include substituted piperidines, alkenes, and carboxylic acids .
Applications De Recherche Scientifique
1-(Piperidin-3-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)but-3-yn-1-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the alkyne group can participate in π-π stacking and other non-covalent interactions. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .
Comparaison Avec Des Composés Similaires
1-(Piperidin-3-yl)but-3-yn-1-one can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidin-4-amine: Similar structure but with an amine group at the piperidine ring.
1-(But-3-yn-1-yl)piperidin-3-amine dihydrochloride: A dihydrochloride salt form with similar properties
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different functional groups can significantly influence their reactivity and biological activity, making each compound unique in its own right .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-piperidin-3-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,8,10H,3-7H2 |
Clé InChI |
UYZFCGDXKDNTGB-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)C1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)





![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)





![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)

